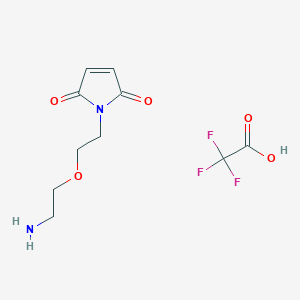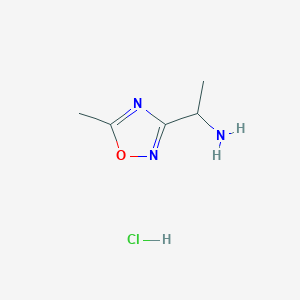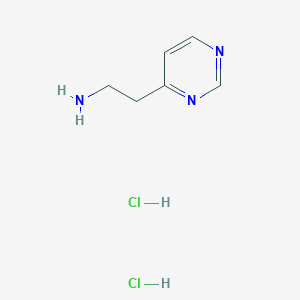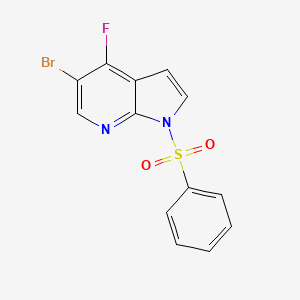amine hydrochloride CAS No. 214209-94-6](/img/structure/B1375635.png)
[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride
概述
描述
[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride is a chemical compound with a molecular formula of C9H13BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the third position, and the ethylamine chain is methylated at the nitrogen atom
作用机制
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that similar compounds can act as nucleophiles, participating in reactions with electrophilic organic groups . This interaction can lead to the formation of new bonds and the modification of the target molecule’s structure and function .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, facilitated by a palladium catalyst .
Result of Action
Similar compounds have been shown to induce changes in the structure and function of target molecules, potentially leading to various biological effects .
生化分析
Biochemical Properties
N-methyl-2-(3-bromophenyl)ethylamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with several enzymes and proteins, including monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT). Monoamine oxidase is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-methyl-2-(3-bromophenyl)ethylamine hydrochloride inhibits the activity of MAO, leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, phenylethanolamine N-methyltransferase catalyzes the methylation of phenylethylamine to form N-methyl-2-(3-bromophenyl)ethylamine hydrochloride, enhancing its psychoactive effects .
Cellular Effects
N-methyl-2-(3-bromophenyl)ethylamine hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission and altered cell signaling pathways . Furthermore, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride affects gene expression by upregulating the expression of genes involved in neurotransmitter synthesis and release . It also impacts cellular metabolism by increasing the metabolic rate and energy production in cells .
Molecular Mechanism
The molecular mechanism of action of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride involves its interaction with various biomolecules. This compound binds to and inhibits monoamine oxidase, preventing the breakdown of neurotransmitters and leading to their accumulation in the synaptic cleft . Additionally, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride acts as a substrate for phenylethanolamine N-methyltransferase, which catalyzes its methylation to form the active compound . This methylation enhances the compound’s ability to cross the blood-brain barrier and exert its psychoactive effects . Furthermore, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride modulates gene expression by binding to specific transcription factors and influencing the transcription of genes involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that N-methyl-2-(3-bromophenyl)ethylamine hydrochloride maintains its activity for several hours after administration, with its effects gradually diminishing over time . Long-term exposure to this compound can lead to alterations in cellular function, including changes in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride vary with different dosages in animal models. At low doses, this compound enhances locomotor activity and increases neurotransmitter release . At high doses, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride can induce toxic effects, including neurotoxicity and behavioral abnormalities . Threshold effects have been observed, with significant changes in cellular and behavioral responses occurring at specific dosage levels .
Metabolic Pathways
N-methyl-2-(3-bromophenyl)ethylamine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which catalyzes its breakdown into inactive metabolites . Additionally, phenylethanolamine N-methyltransferase plays a crucial role in the methylation of this compound, enhancing its psychoactive effects . The metabolic pathways of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by monoamine transporters, including dopamine, norepinephrine, and serotonin transporters . Once inside the cells, N-methyl-2-(3-bromophenyl)ethylamine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by its ability to cross the blood-brain barrier and reach the central nervous system .
Subcellular Localization
N-methyl-2-(3-bromophenyl)ethylamine hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . It can also be found in other cellular compartments, including the nucleus and mitochondria . The subcellular localization of N-methyl-2-(3-bromophenyl)ethylamine hydrochloride is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride typically involves a multi-step process:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Methylation: The brominated phenethylamine is then methylated at the nitrogen atom. This step can be carried out using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as hydrogen or alkyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-methyl-2-(3-bromophenyl)ethylamine N-oxide.
Reduction: N-methyl-2-phenylethylamine.
Substitution: N-methyl-2-(3-hydroxyphenyl)ethylamine or N-methyl-2-(3-aminophenyl)ethylamine.
科学研究应用
[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
相似化合物的比较
[2-(3-Bromophenyl)ethyl](methyl)amine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the bromine and methyl substituents.
3-Bromophenethylamine: Similar structure but without the N-methyl group.
N-methylphenethylamine: Lacks the bromine substituent.
Uniqueness
The presence of both the bromine atom and the N-methyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, making it distinct from its analogs.
属性
IUPAC Name |
2-(3-bromophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHNLQQYLVKJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214209-94-6 | |
| Record name | Benzeneethanamine, 3-bromo-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214209-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-bromophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)
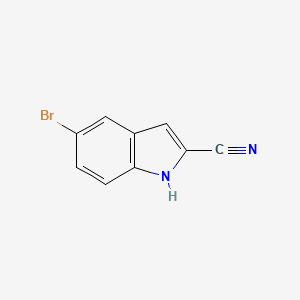
![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)

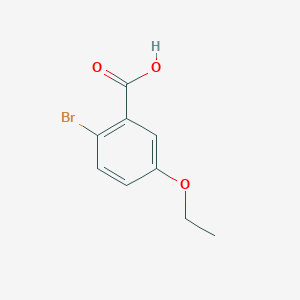
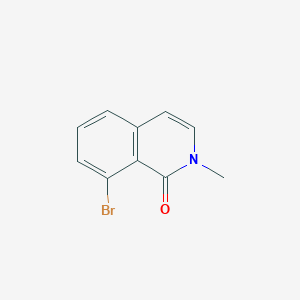
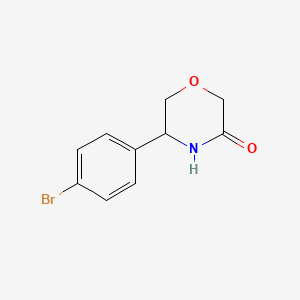
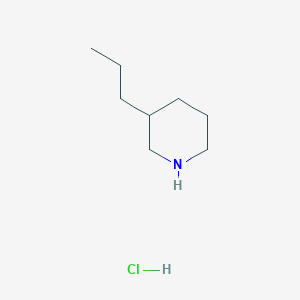

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
